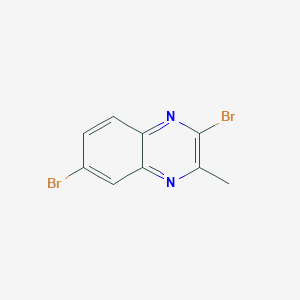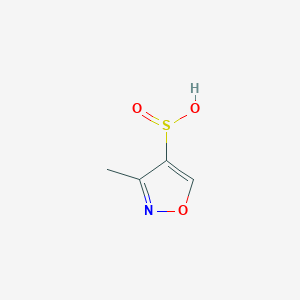
3,6-Dodecadienoic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dodecadienoic acid, methyl ester, also known as methyl 3,6-dodecadienoate, is an organic compound with the molecular formula C₁₃H₂₂O₂ and a molecular weight of 210.31 g/mol . This compound is characterized by its long carbon chain with two double bonds, making it a diene ester. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dodecadienoic acid, methyl ester typically involves the esterification of 3,6-dodecadienoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
Industrial production of this compound can be achieved through the transesterification of coconut oil derivatives. This process involves the conversion of dodecanoic acid methyl ester, which is obtained from the transesterification of coconut oil, using biotransformation methods with microorganisms like Candida tropicalis . This method is advantageous due to its sustainability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dodecadienoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) for reducing the ester to an alcohol.
Substitution: Nucleophiles such as amines or alcohols for substitution reactions.
Major Products
- Various esters and amides from substitution reactions.
Epoxides: and from oxidation.
Alcohols: from reduction.
Wissenschaftliche Forschungsanwendungen
3,6-Dodecadienoic acid, methyl ester has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Wirkmechanismus
The mechanism of action of 3,6-Dodecadienoic acid, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The double bonds in the compound can also interact with enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decadienoic acid: A similar compound with a shorter carbon chain and two double bonds.
Dodecanoic acid: A saturated fatty acid with a similar carbon chain length but no double bonds.
Methyl oleate: An ester with a similar structure but with a single double bond.
Uniqueness
3,6-Dodecadienoic acid, methyl ester is unique due to its specific positioning of double bonds and its ester functional group. This combination of features makes it particularly useful in various chemical reactions and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C13H22O2 |
|---|---|
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
methyl (3E,6E)-dodeca-3,6-dienoate |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h7-8,10-11H,3-6,9,12H2,1-2H3/b8-7+,11-10+ |
InChI-Schlüssel |
QOLQXDRXMBPSFD-ZDVGBALWSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CC(=O)OC |
Kanonische SMILES |
CCCCCC=CCC=CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(7-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B12963125.png)











![2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)
